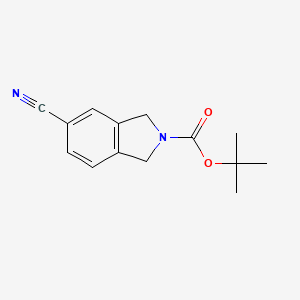

Tert-butyl 5-cyanoisoindoline-2-carboxylate

Descripción

Tert-butyl 5-cyanoisoindoline-2-carboxylate is a heterocyclic organic compound featuring an isoindoline core substituted with a cyano (-CN) group at the 5-position and a tert-butyl ester at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its dual functional groups: the cyano group enhances electrophilicity and participates in click chemistry or nucleophilic substitutions, while the tert-butyl ester improves solubility in organic solvents and serves as a protective group for carboxylic acids .

Propiedades

IUPAC Name |

tert-butyl 5-cyano-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXSRJYZPJRWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595323 | |

| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263888-56-8 | |

| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-cyanoisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl cyanoacetate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the cyano group is introduced to the isoindoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 5-cyanoisoindoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or other positions on the isoindoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Introduction of various substituents depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Tert-butyl 5-cyanoisoindoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of tert-butyl 5-cyanoisoindoline-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity. The isoindoline ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below summarizes key structural analogs of tert-butyl 5-cyanoisoindoline-2-carboxylate, highlighting substituent effects on reactivity and applications:

Stability and Handling

- Tert-butyl esters generally exhibit high thermal and hydrolytic stability under neutral conditions but are cleavable under acidic (e.g., TFA) or basic conditions.

- Bromo and boronate analogs require inert atmospheres (N₂/Ar) to prevent decomposition, while amino derivatives may oxidize and require storage at -20°C .

Actividad Biológica

Tert-butyl 5-cyanoisoindoline-2-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 264916-06-5

The compound features a tert-butyl group, a cyano group, and an isoindoline structure, which contribute to its unique chemical behavior and biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Properties : Research indicates that compounds with isoindoline structures often exhibit anticancer activity. The presence of the cyano group may enhance this effect by participating in electron-withdrawing interactions that stabilize reactive intermediates during metabolic processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation, similar to other isoindoline derivatives that have shown promise as enzyme inhibitors.

- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective properties, particularly in models of neuroinflammation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, thereby affecting apoptotic pathways in cancer cells.

- Signal Transduction Pathways : It may interact with key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Case Study 1: Anticancer Activity

A study conducted on various isoindoline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Enzyme Inhibition

In vitro assays showed that this compound could inhibit specific kinases implicated in cancer metastasis. This finding aligns with the behavior of other isoindoline derivatives known for their kinase inhibitory properties.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl 5-cyanoisoindoline-2-carboxylate?

- Methodological Answer : The synthesis typically involves functionalizing isoindoline scaffolds. For tert-butyl ester protection, Boc (tert-butoxycarbonyl) chemistry is widely used. A plausible route involves:

Cyano-group introduction : Reacting isoindoline precursors with cyanating agents (e.g., trimethylsilyl cyanide or KCN) under nucleophilic conditions.

Esterification : Coupling the intermediate with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or triethylamine.

- Key intermediates (e.g., tert-butyl 5-bromoisoindoline-2-carboxylate) can be cross-coupled via Pd-catalyzed cyanation .

- Purity should be verified using GC/MS or HPLC (as in ), and intermediates characterized via H/C NMR.

Q. How can the purity and stability of this compound be assessed in storage?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against certified standards. For trace impurities, employ high-resolution mass spectrometry (HRMS) .

- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS and quantify using calibration curves.

- Store the compound in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodological Answer :

Computational Validation : Optimize the molecular geometry using DFT (e.g., B3LYP/6-31G*) and calculate H/C NMR chemical shifts with programs like Gaussian or ORCA. Compare with experimental data.

X-ray Crystallography : Resolve the crystal structure using SHELXL ( ) to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding) that may affect shifts.

Solvent Effects : Re-measure NMR in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

Q. What experimental strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Use fractional factorial designs to screen critical variables (e.g., reaction temperature, catalyst loading, solvent polarity).

- In-situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks (e.g., incomplete Boc protection).

- Workflow Automation : Integrate flow chemistry for precise control of residence times and reagent stoichiometry, minimizing side reactions .

Q. How can researchers address the lack of ecological toxicity data for this compound (e.g., biodegradability, bioaccumulation)?

- Methodological Answer :

PBT/vPvB Assessment : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict persistence, bioaccumulation, and toxicity.

Microcosm Studies : Expose the compound to soil/water systems under controlled lab conditions. Monitor degradation via LC-MS/MS and assess microbial diversity shifts via 16S rRNA sequencing.

Tiered Testing : Begin with acute toxicity assays (e.g., Daphnia magna immobilization) and progress to chronic studies if QSAR flags risks .

Data Analysis and Reporting

Q. What statistical approaches are recommended for validating reproducibility in synthetic batches?

- Methodological Answer :

- Statistical Process Control (SPC) : Calculate control charts (X-bar and R charts) for critical quality attributes (e.g., yield, purity).

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR/LC-MS datasets to identify batch-to-batch variability sources.

- Uncertainty Quantification : Report confidence intervals for key metrics (e.g., ±2σ for purity assays) and propagate errors in yield calculations .

Q. How should researchers design experiments to investigate the compound’s reactivity in catalytic systems (e.g., cross-coupling reactions)?

- Methodological Answer :

Mechanistic Probes : Use deuterium labeling or kinetic isotope effects (KIE) to identify rate-determining steps.

In-situ Spectroscopy : Monitor catalytic cycles via XAS (X-ray absorption spectroscopy) or operando NMR.

Computational Modeling : Map reaction pathways using DFT to predict intermediates and transition states, guiding experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.